molecular formula C14H19ClN2O4S B5836434 N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

货号 B5836434
分子量: 346.8 g/mol
InChI 键: GVLBIPTWFPALNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as N-(3-chloro-2-methylphenyl)-N-(2-morpholino-2-oxoethyl)methanesulfonamide or TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

作用机制

TAK-659 targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is activated upon binding to the B-cell receptor, leading to downstream signaling pathways that promote cell survival and proliferation. TAK-659 inhibits BTK activity, blocking the downstream signaling pathways and inducing apoptosis in B-cells. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK activity in B-cells, leading to the inhibition of downstream signaling pathways and induction of apoptosis. In preclinical studies, TAK-659 has also been shown to reduce tumor growth and prolong survival in mouse models of CLL and NHL. These findings suggest that TAK-659 has the potential to be an effective treatment for B-cell malignancies.

实验室实验的优点和局限性

One advantage of TAK-659 is that it targets BTK, a key enzyme in the B-cell receptor signaling pathway that is essential for the survival and proliferation of B-cells. This makes TAK-659 a promising candidate for the treatment of B-cell malignancies. However, one limitation of TAK-659 is that it has only been studied in preclinical models, and its efficacy and safety in humans are not yet known. Additionally, TAK-659 may have off-target effects that could lead to adverse effects.

未来方向

There are several future directions for the study of TAK-659. First, clinical trials are needed to determine the safety and efficacy of TAK-659 in humans with B-cell malignancies. Second, the potential off-target effects of TAK-659 should be further studied to determine if there are any adverse effects. Third, the mechanism of action of TAK-659 should be further elucidated to better understand its effects on B-cells. Fourth, TAK-659 could be studied in combination with other therapies to determine if it has synergistic effects. Finally, the pharmacokinetics and pharmacodynamics of TAK-659 should be studied to determine the optimal dosing regimen.

合成方法

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-chloro-2-methylphenylamine, which is then reacted with ethyl 2-bromoacetate to form the corresponding ester. The ester is then hydrolyzed to the carboxylic acid, which is further converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and sodium methanesulfinate to form TAK-659. The overall yield of the synthesis is around 20%.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies in mouse models of CLL and NHL have demonstrated that TAK-659 reduces tumor growth and prolongs survival. These findings suggest that TAK-659 has the potential to be an effective treatment for B-cell malignancies.

属性

IUPAC Name

N-(3-chloro-2-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-11-12(15)4-3-5-13(11)17(22(2,19)20)10-14(18)16-6-8-21-9-7-16/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLBIPTWFPALNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)N2CCOCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。